molecular formula C21H40O10 B610210 Propargyl-PEG10-alcohol CAS No. 2055022-35-8

Propargyl-PEG10-alcohol

Cat. No.: B610210
CAS No.: 2055022-35-8
M. Wt: 452.54
InChI Key: FBQGPFAGZKPHQT-UHFFFAOYSA-N
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Description

Propargyl-PEG10-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

Propargyl-PEG10-alcohol is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the proteins that these ligands bind to. For instance, the Paternally Expressed Gene 10 (PEG10) has been identified as a potential target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .

Mode of Action

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In the realm of organic chemistry, propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific targets it interacts with. For instance, when PEG10 is the target, aberrant PEG10 expression can increase cell size, promote cell proliferation, and confer treatment resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can have a pronounced effect on the reaction yield of propargyl alcohol . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG10-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through click chemistry. The hydroxyl group in this compound allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The hydrophilic PEG spacer increases solubility and reduces non-specific binding, making this compound an ideal candidate for drug delivery and bioconjugation applications .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents and enhancing cellular uptake. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the conjugation of bioactive molecules to specific cellular targets . The use of this compound in cellular studies has shown that it can improve the efficacy of drug delivery systems and enhance the therapeutic potential of various treatments .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages through click chemistry. This reaction is catalyzed by copper ions and involves the interaction of the propargyl group with azide-bearing biomolecules . The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation and drug delivery applications. This compound can also interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that this compound can maintain its activity and efficacy over extended periods, making it a reliable tool for long-term biochemical and cellular studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound has been shown to enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels in preclinical studies . Threshold effects and dose-dependent responses should be carefully evaluated to ensure the safety and efficacy of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its conjugation with bioactive molecules. The hydroxyl and propargyl groups in this compound allow for interactions with enzymes and cofactors, facilitating its incorporation into metabolic processes . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, making it a valuable tool for studying metabolic pathways and enzyme activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its movement across cellular membranes . This compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms and binding proteins . Understanding the transport and distribution of this compound is crucial for optimizing its use in drug delivery and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical and cellular studies . Understanding the factors that influence the subcellular localization of this compound is essential for optimizing its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG10-alcohol can be synthesized through the addition of terminal alkynes to aldehydes or ketones. This reaction can be catalyzed by various metals such as zinc or indium, and it often requires chiral ligands to achieve high enantioselectivity . Another method involves the use of rongalite as a C1 unit, which avoids the need for low-temperature conditions and inconvenient lithium reagents .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG10-alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propargyl-PEG10-alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in bioconjugation techniques to link biomolecules.

    Medicine: Utilized in drug delivery systems due to its solubility and biocompatibility.

    Industry: Applied in the production of specialty polymers and materials

Comparison with Similar Compounds

Similar Compounds

  • Propargyl-PEG4-alcohol
  • Propargyl-PEG8-alcohol
  • Propargyl-PEG13-alcohol

Uniqueness

Propargyl-PEG10-alcohol is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring high solubility in aqueous media and efficient bioconjugation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGPFAGZKPHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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